molecular formula C9H11BrN2O3S2 B8293578 N-{[1-(5-bromo-1,3-thiazol-2-yl)cyclobutyl]sulfonyl}acetamide

N-{[1-(5-bromo-1,3-thiazol-2-yl)cyclobutyl]sulfonyl}acetamide

Cat. No. B8293578
M. Wt: 339.2 g/mol
InChI Key: KSWUMJDPAXIDQM-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

1-(5-Bromo-1,3-thiazol-2-yl)cyclobutanesulfonamide (110 mg, 0.370 mmol, prepared according to Example 70, Steps 1-5) was taken up in pyridine (5 mL), and acetic anhydride (524 μL, 5.55 mmol) was added. The reaction was stirred at 70° C. overnight. The reaction was concentrated to dryness, diluted with water, acidified with 2 N HCl, and extracted with CH2Cl2 (2×). The combined organic layers were washed with brine, dried (Na2SO4), filtered and evaporated to give N-{[1-(5-bromo-1,3-thiazol-2-yl)cyclobutyl]sulfonyl}acetamide (120 mg, 96%) as a beige solid. MS ESI: [M+H]+ m/z 338.9/340.9.
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
524 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([C:7]2([S:11]([NH2:14])(=[O:13])=[O:12])[CH2:10][CH2:9][CH2:8]2)=[N:4][CH:3]=1.[C:15](OC(=O)C)(=[O:17])[CH3:16]>N1C=CC=CC=1>[Br:1][C:2]1[S:6][C:5]([C:7]2([S:11]([NH:14][C:15](=[O:17])[CH3:16])(=[O:13])=[O:12])[CH2:8][CH2:9][CH2:10]2)=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
BrC1=CN=C(S1)C1(CCC1)S(=O)(=O)N
Step Two
Name
Quantity
524 μL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 70° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to dryness
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CN=C(S1)C1(CCC1)S(=O)(=O)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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